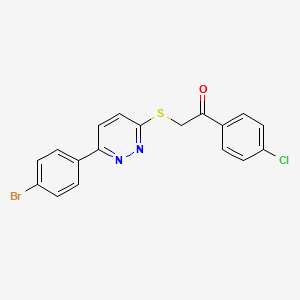
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and chlorophenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of Pyridazine Core: The pyridazine core can be synthesized by the reaction of hydrazine with a suitable diketone or diester.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable pyridazine derivative.
Thioether Formation: The thioether linkage can be formed by reacting the bromophenyl-pyridazine intermediate with a thiol compound.
Introduction of Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of bromophenyl and chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
類似化合物との比較
Similar compounds include other pyridazine derivatives with different substituents. For example:
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone: Similar structure but with methyl and fluorophenyl groups.
2-((6-(4-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Contains nitrophenyl and methoxyphenyl groups.
The uniqueness of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-(4-chlorophenyl)ethanone lies in its specific combination of bromophenyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C18H12BrClN2OS |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C18H12BrClN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
InChIキー |
XRGVDQYXHZQNJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
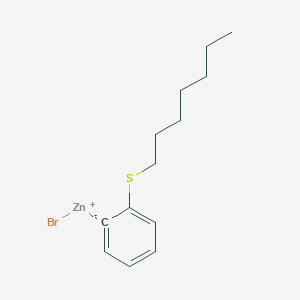
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
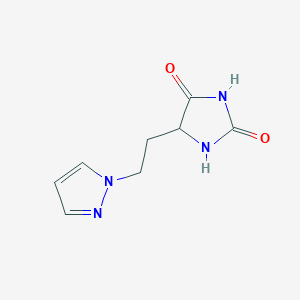
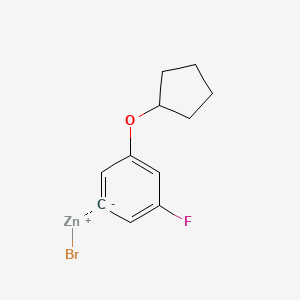
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
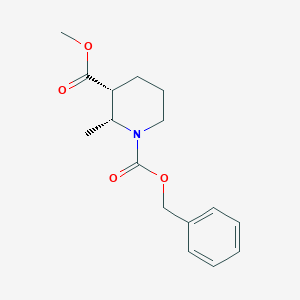
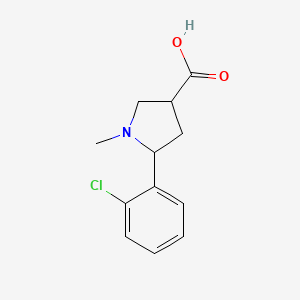
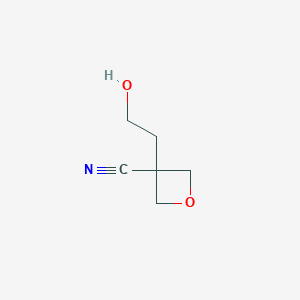
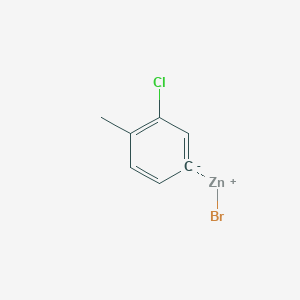
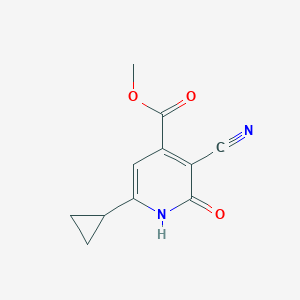
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
